3-(3-Azidopropoxy)propan-1-amine hydrochloride
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Overview
Description
3-(3-Azidopropoxy)propan-1-amine hydrochloride is a chemical compound that features an azide group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)propan-1-amine hydrochloride typically involves the reaction of 3-bromo-1-propanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with 1-chloropropan-2-amine under suitable conditions to yield the desired product . The reaction conditions often include heating the mixture to around 50°C and stirring for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like sodium azide, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Sodium Azide: Utilized in the initial synthesis steps.
Major Products
The major products formed from these reactions include triazole derivatives when the compound undergoes click chemistry reactions .
Scientific Research Applications
3-(3-Azidopropoxy)propan-1-amine hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Utilized in the modification of biomolecules for various biochemical studies.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Azidopropoxy)propan-1-amine hydrochloride primarily involves its azide group, which can participate in click chemistry reactions to form stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-propanamine: Shares the azide functional group and similar reactivity.
3-Azidopropan-1-amine Hydrochloride: Another azide-containing compound with similar applications.
Uniqueness
3-(3-Azidopropoxy)propan-1-amine hydrochloride is unique due to its specific structure, which allows for versatile applications in click chemistry and bioconjugation. Its ability to form stable triazole rings under mild conditions sets it apart from other azide-containing compounds .
Properties
Molecular Formula |
C6H15ClN4O |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-(3-azidopropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14N4O.ClH/c7-3-1-5-11-6-2-4-9-10-8;/h1-7H2;1H |
InChI Key |
QDYRQNSUANDMKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
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